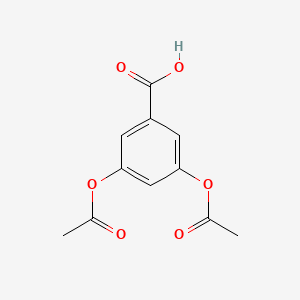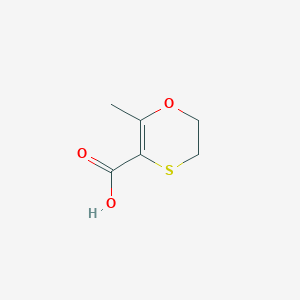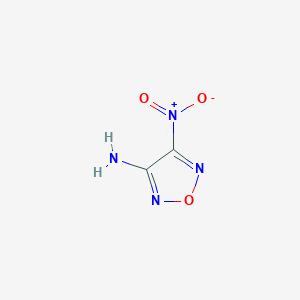
4'-Hydroxy-4-biphenylcarboxylic acid
概述
描述
4’-Hydroxy-4-biphenylcarboxylic acid: is an organic compound with the molecular formula C13H10O3 and a molecular weight of 214.22 g/mol . . This compound is characterized by a biphenyl structure with a carboxylic acid group and a hydroxyl group attached to the phenyl rings . It appears as a white to light yellow crystalline powder .
准备方法
Synthetic Routes and Reaction Conditions: 4’-Hydroxy-4-biphenylcarboxylic acid can be synthesized through various methods. One common method involves the hydrolysis of ethyl 4’-hydroxy-4-biphenylcarboxylate . The reaction typically requires an acidic or basic catalyst and is carried out under reflux conditions . Another method involves the hydrolysis of a compound represented by the formula R1-COO-Ph-Ph-CO-CR-Y .
Industrial Production Methods: Industrial production of 4’-Hydroxy-4-biphenylcarboxylic acid often involves large-scale hydrolysis reactions using optimized conditions to maximize yield and purity . The process may include steps such as crystallization and purification to obtain the final product in a highly pure form .
化学反应分析
Types of Reactions: 4’-Hydroxy-4-biphenylcarboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base or acid catalyst.
Major Products:
科学研究应用
4’-Hydroxy-4-biphenylcarboxylic acid has a wide range of applications in scientific research:
Biology: It is employed in the study of enzyme interactions and as a substrate in biochemical assays.
Medicine: Research on its potential therapeutic effects and its role in drug development is ongoing.
Industry: It is used in the manufacturing of diagnostic assays and as a reagent in histology and hematology.
作用机制
The mechanism of action of 4’-Hydroxy-4-biphenylcarboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups allow it to form hydrogen bonds and interact with enzymes and receptors . These interactions can modulate biochemical pathways and influence cellular processes .
相似化合物的比较
Biphenyl-4-carboxylic acid: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
4,4’-Dihydroxybiphenyl: Contains an additional hydroxyl group, which can lead to different reactivity and applications.
Ethyl 4’-hydroxy-4-biphenylcarboxylate: An ester derivative used as an intermediate in the synthesis of 4’-Hydroxy-4-biphenylcarboxylic acid.
Uniqueness: 4’-Hydroxy-4-biphenylcarboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity . Its ability to participate in a wide range of chemical reactions and its applications in various fields highlight its versatility and importance .
属性
IUPAC Name |
4-(4-hydroxyphenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O3/c14-12-7-5-10(6-8-12)9-1-3-11(4-2-9)13(15)16/h1-8,14H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTGCXYYDAVPSFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60306717 | |
| Record name | 4'-Hydroxy-4-biphenylcarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60306717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58574-03-1 | |
| Record name | 58574-03-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179419 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4'-Hydroxy-4-biphenylcarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60306717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-Hydroxy-4-biphenylcarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the structural characteristics of 4'-Hydroxy-4-biphenylcarboxylic acid?
A1: this compound (HBPA) is an organic compound consisting of two phenyl rings connected by a single bond, with a carboxylic acid group (-COOH) attached to one ring and a hydroxyl group (-OH) attached to the other. While the provided research papers do not explicitly mention the molecular formula and weight, these can be deduced from the structure:
Q2: How is this compound used in materials science?
A2: this compound serves as a valuable monomer in the synthesis of poly(4′-oxy-4-biphenylcarbonyl) (POBP) []. This polymer is directly synthesized through polycondensation reactions using condensation reagents like 4-ethoxybenzoic anhydride. The polymerization process, typically conducted at high temperatures (320 °C) in solvents like liquid paraffin, yields POBP in a plate-like crystalline form. Notably, the polymerization can occur under nonstoichiometric conditions, facilitated by the monocarboxylic acid by-product. This characteristic reaction-induced crystallization of oligomers contributes to achieving higher degrees of polymerization in POBP [].
Q3: Can this compound be used to construct porous materials?
A3: Yes, HBPA can act as a building block in the synthesis of metal-organic frameworks (MOFs). When combined with zinc ions (Zn2+), HBPA forms a robust 3D framework denoted as Zn(hbpc) []. This framework exhibits the PtS topology and possesses channels capable of accommodating guest molecules. Importantly, Zn(hbpc) remains stable after the removal of solvent molecules, demonstrating its potential for gas sorption applications. Studies have shown that Zn(hbpc) can adsorb significant amounts of CO2, CH4, and H2, highlighting its potential for gas separation and storage [].
Q4: Are there alternative synthetic routes to this compound?
A4: Yes, this compound can be synthesized from 4-hydroxybiphenyl through a multistep process involving esterification, Friedel-Crafts acetylation, benzylation, chloroform reaction, and catalytic hydrogenolysis. This synthetic route offers a 57.8% overall yield []. Another method utilizes a palladium-catalyzed sequential hydroxylation-carboxylation of biphenyl using formic acid as the carbonyl source []. This method provides a more direct route to HBPA.
Q5: What are the potential applications of this compound derivatives?
A5: Derivatives of this compound, specifically those containing long alkoxy chains attached to the hydroxyl group, exhibit liquid crystalline properties []. These liquid crystalline compounds show potential for applications in displays, sensors, and other optoelectronic devices due to their unique ability to manipulate light. The length of the alkoxy chain influences the transition temperatures and the types of liquid crystalline phases observed [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![4-[(2,2-Dimethylpropanoyl)amino]benzoic acid](/img/structure/B1296536.png)
![4-[3-(Dimethylamino)propoxy]benzaldehyde](/img/structure/B1296539.png)
![3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B1296540.png)
